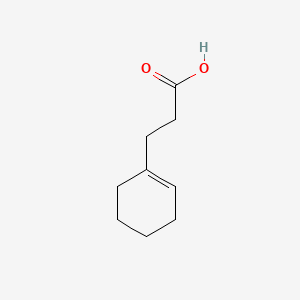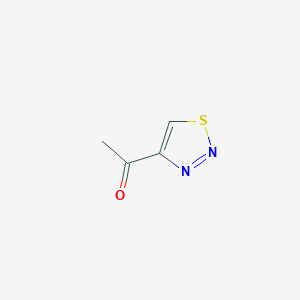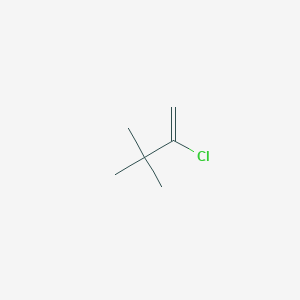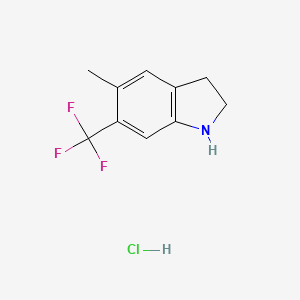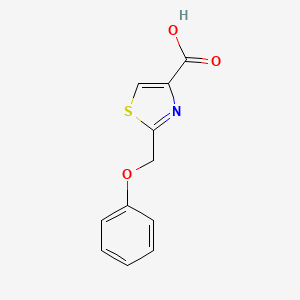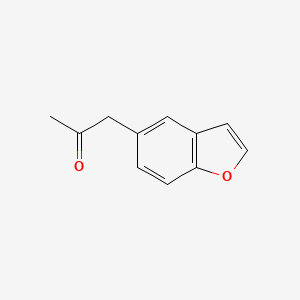
3,5-Diaminobenzyl alcohol
Overview
Description
3,5-Diaminobenzyl alcohol is an organic compound with the molecular formula C7H10N2O . It is used in the synthesis of various compounds, including potential anti-tumor agents and luminescent lanthanide complexes .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzyl group (C6H5CH2) attached to an alcohol group (OH), with two amino groups (NH2) on the benzene ring . The compound has a molecular weight of 138.167 Da .Scientific Research Applications
Scientific Research Applications of 3,5-Diaminobenzyl alcohol
Synthesis of Antimicrobial Agents
- A study focused on synthesizing new 3,5-diamino-4-(4′-fluorophenylazo)-1-aryl/heteroarylpyrazoles, which are derivatives of this compound, demonstrated their potential as antimicrobial agents. These compounds showed in vitro activity against various bacteria and fungi, indicating the utility of this compound in developing antimicrobial agents (Aggarwal et al., 2013).
Development of Pervaporation Membranes
- Research involving the synthesis of novel carboxyl-containing polyimides using this compound explored their application in ethanol dehydration via pervaporation. The study highlighted the superior pervaporation performance of these membranes, making them promising for industrial applications in separation processes (Xu & Wang, 2015).
Photochemical Applications
- A study on the photochemical heterolysis of 3,5-bis(dimethylamino)benzyl alcohols and esters, which are related to this compound, explored their potential in generating benzyl cations with low-energy triplet states. This research contributes to understanding the photochemical properties of similar compounds (Perrotta et al., 2011).
Optoelectronic Applications
- The use of Diaminoterephthalate, a compound related to this compound, in a dyad with [60]fullerene, was investigated for optoelectronic applications. This study signifies the potential of such compounds in developing new materials for optoelectronic devices (Freimuth et al., 2015).
Chemical Synthesis and Catalysis
- Research on the alkylation of aromatic amines using primary alcohols catalyzed by Co(II) complexes based on 1,3-diaminobenzene scaffold (related to this compound) highlighted the efficiency and environmental benefits of these catalysts in organic synthesis (Mastalir et al., 2016).
Antifungal Applications
- A series of ester compounds synthesized by esterification between different acids and 3,5-dichlorobenzyl alcohol (a derivative of this compound) were investigated for their antifungal activity. This research provided a basis for developing novel fungicides [(Du
properties
IUPAC Name |
(3,5-diaminophenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLQBRYVKXJYHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)N)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

